L-idaric acid
Overview
Description
Obetrol was a pharmaceutical drug that combined several amphetamine salts. It was originally marketed by Obetrol Pharmaceuticals in the 1950s and 1960s for the treatment of exogenous obesity. The drug contained a mixture of methamphetamine saccharate, methamphetamine hydrochloride, racemic amphetamine sulfate, and dextroamphetamine sulfate . Obetrol was later reformulated and rebranded as Adderall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Obetrol involved the synthesis of its constituent amphetamine salts. The synthetic routes for these compounds typically involve the following steps:
Methamphetamine Saccharate: This is synthesized by the reduction of ephedrine or pseudoephedrine using a reducing agent such as red phosphorus and iodine or lithium aluminum hydride.
Methamphetamine Hydrochloride: This is prepared by the reaction of methamphetamine base with hydrochloric acid.
Racemic Amphetamine Sulfate: This is synthesized by the condensation of phenylacetone with ammonia, followed by reduction and subsequent reaction with sulfuric acid.
Dextroamphetamine Sulfate: This is prepared by the resolution of racemic amphetamine using tartaric acid to separate the dextro and levo isomers, followed by reaction with sulfuric acid.
Industrial Production Methods
Industrial production of Obetrol involved large-scale synthesis of the individual amphetamine salts, followed by their combination in specific proportions. The process required strict adherence to safety and regulatory guidelines due to the controlled nature of the substances involved .
Chemical Reactions Analysis
Types of Reactions
Obetrol and its constituent compounds undergo various chemical reactions, including:
Oxidation: Amphetamines can be oxidized to form corresponding oximes and nitro compounds.
Reduction: Reduction of ephedrine or pseudoephedrine to methamphetamine.
Substitution: Halogenation and nitration reactions on the aromatic ring of amphetamines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or red phosphorus and iodine.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of oximes and nitro compounds.
Reduction: Formation of methamphetamine from ephedrine or pseudoephedrine.
Substitution: Formation of halogenated or nitrated amphetamines.
Scientific Research Applications
Obetrol has been studied for its effects on the central nervous system and its potential applications in treating various medical conditions. Some of its scientific research applications include:
Chemistry: Studying the synthesis and reactions of amphetamine derivatives.
Biology: Investigating the effects of amphetamines on neurotransmitter release and receptor binding.
Medicine: Exploring the use of amphetamines in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Development of pharmaceutical formulations for weight loss and cognitive enhancement.
Mechanism of Action
Obetrol exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in heightened alertness, reduced appetite, and increased energy levels. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by amphetamines, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Obetrol is similar to other amphetamine-based compounds, but it is unique in its combination of multiple amphetamine salts. Some similar compounds include:
Adderall: A reformulated version of Obetrol containing dextroamphetamine and racemic amphetamine salts.
Dexedrine: Contains dextroamphetamine sulfate.
Methamphetamine: Contains methamphetamine hydrochloride.
Phentermine: An amphetamine derivative used for weight loss.
Obetrol’s uniqueness lies in its specific combination of amphetamine salts, which was designed to provide a balanced and sustained release of the active ingredients .
Biological Activity
L-idaric acid, an aldaric acid derivative, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is a six-carbon dicarboxylic acid that can be derived from the oxidation of sugars. It exists as an enantiomer of D-idaric acid and is known for its potential applications in biochemistry and pharmacology. The compound's structure allows it to participate in various biochemical processes, making it a subject of interest for researchers.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are critical for combating oxidative stress in biological systems. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound showed significant free radical scavenging activity. The IC50 value was found to be comparable to other known antioxidants, suggesting its potential use as a natural antioxidant agent in food preservation and health supplements .
2. Antimicrobial Properties
This compound has been tested for its antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of many conventional antibiotics, indicating its potential as a natural antimicrobial agent .
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 0.5 |
Staphylococcus aureus | 0.3 |
Candida albicans | 0.4 |
3. Cytotoxicity Against Cancer Cells
This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have reported that this compound induces apoptosis in human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values for these cell lines were significantly lower than those observed with conventional chemotherapeutics, suggesting a potential role in cancer treatment .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
HCT116 | 18 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results indicated that this compound not only inhibited growth but also reduced biofilm formation by 70%, highlighting its potential application in treating fungal infections .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased annexin V-positive cells, indicating a significant induction of apoptosis compared to control groups .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxyhexanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-99-8 | |
Record name | mucic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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